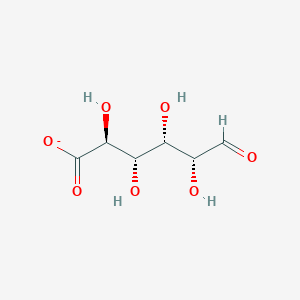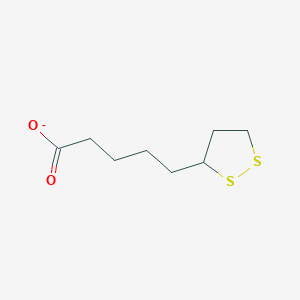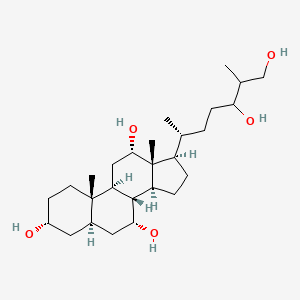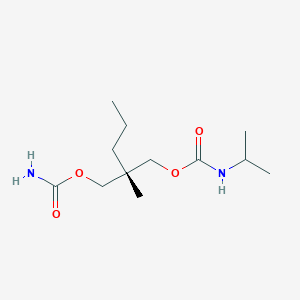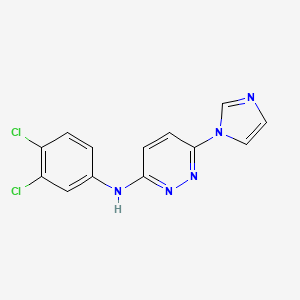
N-(3,4-dichlorophenyl)-6-(1-imidazolyl)-3-pyridazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-6-(1-imidazolyl)-3-pyridazinamine is a dichlorobenzene.
Applications De Recherche Scientifique
Synthesis and Characterization
- N-(3,4-dichlorophenyl)-6-(1-imidazolyl)-3-pyridazinamine and its derivatives have been extensively studied for their facile synthesis and characterization. For instance, Wlochal and Bailey (2015) reported a method for the synthesis of pyridazine-3,6-diamines, which are related to this compound and are of interest in medicinal chemistry due to their unique structural features (Wlochal & Bailey, 2015).
Biological Activity
- Several studies have explored the biological activities of compounds related to this compound. Sayed et al. (2003) investigated the antimicrobial and antifungal activities of related compounds (Sayed et al., 2003). Additionally, Ladani et al. (2009) studied the synthesis and biological activity of oxopyrimidines and thiopyrimidines derived from similar compounds, demonstrating their potential in antimicrobial applications (Ladani et al., 2009).
Chemical Analysis and Environmental Impact
- Research has also been conducted on the environmental impact of related compounds. González-Pradas et al. (2002) studied the leaching of imidacloprid, a compound similar in structure, and its potential for groundwater pollution (González-Pradas et al., 2002).
Anticancer and Anti-inflammatory Potential
- Compounds structurally related to this compound have shown potential in cancer and inflammation treatment. Kamble et al. (2015) synthesized derivatives that exhibited anti-inflammatory and analgesic effects (Kamble et al., 2015), while Lokeshwari et al. (2017) demonstrated the anti-inflammatory effect of 2-pyrazoline analogues through inhibition of phospholipase A2 (Lokeshwari et al., 2017).
Molecular Docking Studies
- Molecular docking studies have been performed on similar compounds to understand their interactions with biological targets. Flefel et al. (2018) conducted molecular docking screenings of pyridine derivatives, offering insights into their potential pharmaceutical uses (Flefel et al., 2018).
Propriétés
Formule moléculaire |
C13H9Cl2N5 |
|---|---|
Poids moléculaire |
306.15 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-6-imidazol-1-ylpyridazin-3-amine |
InChI |
InChI=1S/C13H9Cl2N5/c14-10-2-1-9(7-11(10)15)17-12-3-4-13(19-18-12)20-6-5-16-8-20/h1-8H,(H,17,18) |
Clé InChI |
CENQALGCQDZJLK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC2=NN=C(C=C2)N3C=CN=C3)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1NC2=NN=C(C=C2)N3C=CN=C3)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



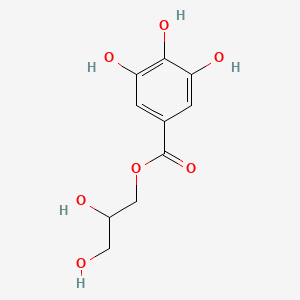

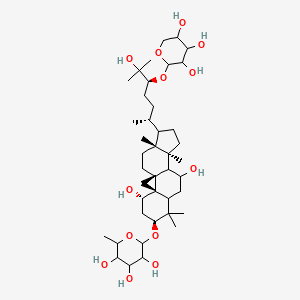

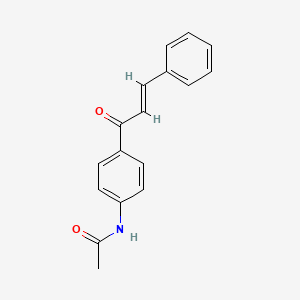
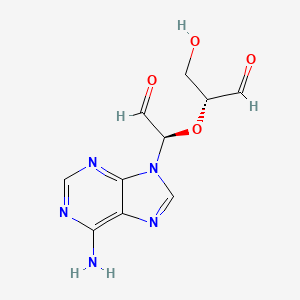
![(4R,4aS,7S,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol](/img/structure/B1233592.png)

